
Relugolix
Descripción general
Descripción
Relugolix es un antagonista no peptídico del receptor de la hormona liberadora de gonadotropina (GnRH). Se utiliza principalmente en el tratamiento del cáncer de próstata avanzado y los fibromas uterinos. This compound funciona reduciendo los niveles de hormonas sexuales, como la testosterona y el estrógeno, que están involucradas en el crecimiento de estas afecciones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Relugolix se sintetiza a través de un proceso de varios pasos que comienza con el compuesto (5). Los pasos clave incluyen:
Reducción: El compuesto (5) se reduce mediante hidrogenación utilizando paladio sobre carbono (Pd/C) para proporcionar el compuesto (6).
Condensación: El grupo amino generado en el compuesto (6) se somete a condensación con metoxilamina usando carbonildiimidazol (CDI) como reactivo de acoplamiento, lo que lleva a la formación del compuesto (7).
Hidrólisis: El compuesto (7) se hidroliza con hidróxido de potasio (KOH) para formar el compuesto (8).
Ciclación: El andamiaje bicíclico del compuesto (10) se forma mediante el acoplamiento del compuesto (8) con 3-amino-6-metoxipiridazina, seguido de la ciclación con metóxido de sodio (NaOMe).
Conversión final: El compuesto (10) se convierte en this compound utilizando 1-cloroetilcloroformiato y dimetilamina.
Métodos de producción industrial
La producción industrial de this compound implica la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza. El proceso incluye un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, así como el uso de reactivos y catalizadores de alta calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Relugolix se somete a varios tipos de reacciones químicas, que incluyen:
Reducción: La reducción del compuesto (5) al compuesto (6) mediante hidrogenación.
Condensación: La condensación del compuesto (6) con metoxilamina.
Hidrólisis: La hidrólisis del compuesto (7) al compuesto (8).
Ciclación: La formación del andamiaje bicíclico a través de reacciones de ciclación.
Reactivos y condiciones comunes
Hidrogenación: Paladio sobre carbono (Pd/C) como catalizador.
Condensación: Carbonildiimidazol (CDI) como reactivo de acoplamiento.
Hidrólisis: Hidróxido de potasio (KOH).
Ciclación: Metóxido de sodio (NaOMe).
Productos principales
Los principales productos formados a partir de estas reacciones incluyen compuestos intermedios (6), (7), (8) y (10), que conducen al producto final, this compound .
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
Overview
Relugolix has emerged as a significant advancement in the management of advanced prostate cancer. It was approved by the U.S. Food and Drug Administration in 2020 as the first oral GnRH receptor antagonist for this indication. The compound works by rapidly suppressing testosterone levels, which is crucial for controlling prostate cancer progression.
Clinical Trials and Efficacy
The HERO trial, a pivotal phase III study, demonstrated that this compound achieved a sustained castration rate of 96.7% compared to 88.8% for leuprolide acetate, a standard injectable treatment, over 48 weeks . This trial highlighted several key findings:
- Rapid Testosterone Suppression : this compound induced castration levels within days, significantly faster than traditional therapies .
- Testosterone Recovery : After discontinuation, patients treated with this compound experienced quicker recovery of testosterone levels compared to those on leuprolide acetate (86 days vs. 112 days) .
- Cardiovascular Safety : this compound showed a reduced risk of major adverse cardiovascular events compared to leuprolide, which is particularly relevant given the increased cardiovascular risks associated with androgen deprivation therapy .
Endometriosis Management
Combination Therapy
this compound is also utilized in treating endometriosis through a combination therapy that includes estradiol and norethindrone acetate. Clinical studies have shown that this combination significantly improves menstrual and non-menstrual pain associated with endometriosis. In a two-year study, 91% of participants were opioid-free at the endpoint, demonstrating substantial pain relief .
Safety Profile
The safety profile of this compound in women with endometriosis has been consistent over extended periods. Bone mineral density (BMD) loss was minimal (<1%) at the 24-week mark and plateaued thereafter, indicating long-term safety regarding bone health .
Uterine Fibroids Treatment
This compound is under review for treating uterine fibroids as part of a combination tablet that includes estradiol and norethindrone acetate. This formulation aims to manage heavy menstrual bleeding associated with fibroids effectively. Early studies indicate that patients experience significant reductions in menstrual blood loss and improved quality of life metrics .
Contraceptive Applications
Research is ongoing to assess the efficacy of this compound in preventing pregnancy among healthy women aged 18-35 years. This application leverages its mechanism as a GnRH receptor antagonist to regulate hormonal cycles effectively .
Summary Table of Applications
Condition | Application | Efficacy Findings | Safety Profile |
---|---|---|---|
Advanced Prostate Cancer | Oral GnRH receptor antagonist | Castration rates: 96.7% vs. 88.8% (this compound vs leuprolide) | Reduced cardiovascular risks |
Endometriosis | Combination therapy with estradiol/norethindrone | 91% opioid-free at endpoint; significant pain relief | Minimal BMD loss; sustained safety |
Uterine Fibroids | Combination tablet under review | Significant reduction in menstrual blood loss | Ongoing safety assessments |
Contraception | Under investigation | Not yet established | Not yet established |
Mecanismo De Acción
Relugolix ejerce sus efectos uniéndose competitivamente a los receptores de GnRH de la pituitaria. Esta unión reduce la liberación de la hormona luteinizante (LH) y la hormona foliculoestimulante (FSH), lo que lleva a una disminución de los niveles de testosterona y estrógeno. La reducción de estos niveles hormonales ayuda a ralentizar el crecimiento de tumores y afecciones sensibles a las hormonas .
Comparación Con Compuestos Similares
Relugolix se compara con otros antagonistas del receptor de GnRH como:
Degarelix: A diferencia de this compound, Degarelix requiere administración subcutánea y no es activo por vía oral.
Elagolix: Similar a this compound, Elagolix es un antagonista no peptídico del GnRH de molécula pequeña que es activo por vía oral. .
This compound destaca por su administración oral, supresión rápida de la testosterona sin un aumento inicial y una posible seguridad cardíaca mejorada en comparación con otras terapias de privación de andrógenos .
Actividad Biológica
Relugolix is an oral, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has emerged as a significant therapeutic option for conditions such as advanced prostate cancer and uterine fibroids. Its mechanism of action involves the inhibition of GnRH receptors in the pituitary gland, leading to decreased secretion of gonadotropins and subsequent suppression of sex hormones, including testosterone in men and estrogen and progesterone in women. This article provides a comprehensive overview of the biological activity of this compound, supported by clinical trial data, efficacy comparisons, and safety profiles.
This compound binds selectively to GnRH receptors, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in:
- Inhibition of Testosterone Production : In men, this leads to reduced testosterone levels, which is crucial for managing prostate cancer.
- Suppression of Estrogen and Progesterone : In women, this compound effectively lowers estrogen and progesterone levels, addressing symptoms associated with uterine fibroids and endometriosis.
Prostate Cancer Treatment
In clinical trials, this compound has demonstrated high efficacy in achieving castration rates among men with advanced prostate cancer. The HERO study indicated:
- Castration Rates : 96.7% of patients achieved testosterone suppression below castrate levels from day 29 through week 48 .
- Rapid Testosterone Recovery : After discontinuation, testosterone levels returned to baseline more quickly compared to other treatments such as degarelix .
Table 1: Comparison of Castration Rates and Recovery Times
Treatment | Castration Rate (%) | Median Time to Castration (Days) | Testosterone Recovery (%) |
---|---|---|---|
This compound | 96.7 | 4 | 52 |
Degarelix | 89.0 | 3 | 16 |
Leuprolide | Not specified | Not specified | Not specified |
Uterine Fibroids and Endometriosis
This compound has also been evaluated for its effectiveness in treating heavy menstrual bleeding associated with uterine fibroids and pelvic pain from endometriosis:
- In a Phase 2 trial involving women with uterine fibroids, this compound significantly reduced menstrual blood loss (p<0.0001) .
- For endometriosis, this compound effectively alleviated pelvic pain, showing statistically significant improvements compared to placebo .
Table 2: Efficacy Results for Uterine Fibroids and Endometriosis
Condition | Dose (mg) | Efficacy Outcome | Statistical Significance |
---|---|---|---|
Uterine Fibroids | 40 | Decreased menstrual blood loss | p<0.0001 |
Endometriosis | 40 | Reduced pelvic pain | p<0.0001 |
Safety Profile
The safety profile of this compound has been evaluated across multiple studies:
- Common Side Effects : Include hot flashes, fatigue, and mild-to-moderate headaches. Bradycardia was noted but occurred at similar rates in placebo groups .
- Bone Mineral Density (BMD) : Dose-dependent decreases in BMD were observed, particularly at higher doses .
Case Studies
- Combination Therapy with Abiraterone : A Phase I trial assessed the safety of this compound combined with abiraterone in men with advanced prostate cancer. The combination was well-tolerated with favorable outcomes regarding testosterone suppression and PSA levels .
- Long-term Use in Women : In women treated for heavy menstrual bleeding or endometriosis-associated pain, long-term use showed sustained efficacy while monitoring for adverse events related to hormone suppression .
Propiedades
IUPAC Name |
1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXMOCNKJTRQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224167 | |
Record name | TAK 385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone. | |
Record name | Relugolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
737789-87-6 | |
Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-1,2,3,4-tetrahydro-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737789-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Relugolix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0737789876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Relugolix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK 385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40224167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-{1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4- tetrahydrothieno[2,3-d]pyrimidin-6-yl}phenyl)-Nâ??-methoxyurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RELUGOLIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P76B05O5V6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.